molecular formula C82H58O52 B1258848 Coriariin A

Coriariin A

Cat. No. B1258848
M. Wt: 1875.3 g/mol
InChI Key: BGZMXYWCTRIUII-YLVKXZTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coriariin A is a tannin.

Scientific Research Applications

Synthesis and Structural Studies

  • The total synthesis of coriariin A, a dimeric ellagitannin, has been achieved. Key synthetic strategies included bis acylation and oxidative cyclization to form stereoselective units. This synthesis approach also facilitated the creation of a gallotannin analogue of coriariin A (Feldman, Lawlor, & Sahasrabudhe, 2000).
  • Continuing research in ellagitannin chemistry led to the preparation of coriariin A and its structural analogues. These studies provide insights into the mechanisms by which certain ellagitannins are further oxidized in vivo, suggesting roles in immunomodulation and tumor remission (Feldman, 2005).

Immunomodulatory Properties

  • The immunostimulatory capabilities of coriariin A have been demonstrated. Studies indicate that it stimulates secretion of IL-1beta and TNF-alpha from human peripheral blood mononuclear cells. These findings suggest that TNF-alpha is a significant mediator in the tannin-mediated antitumor action of coriariin A in vivo (Feldman, Sahasrabudhe, Smith, & Scheuchenzuber, 1999).

Antitumor Activities

  • A study assessing the antitumor activities of tannins found that dimeric ellagitannins like coriariin A exhibited significant antitumor activity. The presence of multiple galloyl groups on the glucose core of coriariin A is thought to be crucial for its marked antitumor activity, highlighting its potential in cancer research (Miyamoto, Kishi, Koshiura, Yoshida, Hatano, & Okuda, 1987).

properties

Product Name

Coriariin A

Molecular Formula

C82H58O52

Molecular Weight

1875.3 g/mol

IUPAC Name

[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate

InChI

InChI=1S/C82H58O52/c83-28-1-18(2-29(84)49(28)97)71(112)129-67-65-43(16-122-76(117)23-11-37(92)54(102)59(107)45(23)47-25(78(119)127-65)13-39(94)56(104)61(47)109)125-81(69(67)131-73(114)20-5-32(87)51(99)33(88)6-20)133-75(116)22-9-36(91)53(101)42(10-22)124-64-27(15-41(96)58(106)63(64)111)80(121)134-82-70(132-74(115)21-7-34(89)52(100)35(90)8-21)68(130-72(113)19-3-30(85)50(98)31(86)4-19)66-44(126-82)17-123-77(118)24-12-38(93)55(103)60(108)46(24)48-26(79(120)128-66)14-40(95)57(105)62(48)110/h1-15,43-44,65-70,81-111H,16-17H2/t43-,44-,65-,66-,67+,68+,69-,70-,81+,82+/m1/s1

InChI Key

BGZMXYWCTRIUII-YLVKXZTISA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)OC4=C(C(=C(C=C4C(=O)O[C@H]5[C@@H]([C@H]([C@H]6[C@H](O5)COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OC4=C(C(=C(C=C4C(=O)OC5C(C(C6C(O5)COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

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